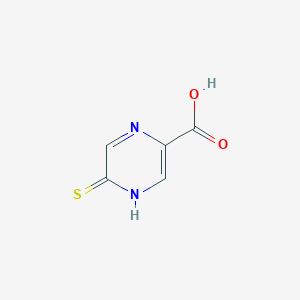
5-Sulfanylpyrazine-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Sulfanylpyrazine-2-carboxylic acid: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both a sulfanyl group and a carboxylic acid group in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyrazine with thiourea to introduce the sulfanyl group, followed by hydrolysis and oxidation to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for 5-sulfanylpyrazine-2-carboxylic acid often involve the use of catalytic processes to enhance yield and efficiency. For example, the use of cobalt acetate and manganese acetate as catalysts in the oxidation of 2,5-dimethylpyrazine has been reported to produce high yields of the corresponding carboxylic acid .
Análisis De Reacciones Químicas
Types of Reactions
5-Sulfanylpyrazine-2-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated pyrazine derivatives.
Aplicaciones Científicas De Investigación
5-Sulfanylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-sulfanylpyrazine-2-carboxylic acid in biological systems often involves the inhibition of key enzymes or pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and organism being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylpyrazine-2-carboxylic acid: Similar structure but with a methyl group instead of a sulfanyl group.
6-Chloropyrazine-2-carboxylic acid: Contains a chlorine atom instead of a sulfanyl group.
5-Tert-butylpyrazine-2-carboxylic acid: Contains a tert-butyl group instead of a sulfanyl group.
Uniqueness
5-Sulfanylpyrazine-2-carboxylic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the synthesis of sulfur-containing heterocycles and for exploring new pharmacological activities.
Propiedades
Fórmula molecular |
C5H4N2O2S |
|---|---|
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
6-sulfanylidene-1H-pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c8-5(9)3-1-7-4(10)2-6-3/h1-2H,(H,7,10)(H,8,9) |
Clave InChI |
DBJFGIYRQKQREG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=S)N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















